molecular formula C10H20O5 B1673965 Hydroxy-PEG2-CH2CO2tBu CAS No. 149299-82-1

Hydroxy-PEG2-CH2CO2tBu

Cat. No. B1673965
Key on ui cas rn: 149299-82-1
M. Wt: 220.26 g/mol
InChI Key: LMDJRQVQNFNFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162505

Procedure details

A solution of 53 g of 2-hydroxyethyl ether (0.5 mol) in 200 mL of tetrahydrofuran was prepared, and the solution cooled in an ice-water bath. The solution was placed under a slow stream of argon. Sodium bis(trimethylsilyl)amide (125 mL, 0.125 mol, 1 M in tetrahydrofuran) was added dropwise over a 30 minute period. The mixture was stirred an additional 30 minutes, then 24.4 g of tert-butyl 2-bromoacetate (0.125 mol) was added. The mixture was then stirred for 1 hour. The ice-water bath was removed, and the mixture transferred to a separatory funnel using 250 mL of 1 M NaH2PO4. The mixture was extracted with ethyl acetate (3×150 mL). The combined extracts were dried over sodium sulfate, filtered, and the solvent removed by rotary evaporator to give a clear yellow liquid. The liquid was purified by chromatography using 500 mL of silica gel and eluting with ethyl acetate/hexanes 1:1. The product was isolated as a clear, gold liquid. Obtained 5.49 g TLC Rf 0.50 (EtOAc). NMR (DMSO-d6)δ 1.42 (s, 9H), 3.42 and 3.54 (m, 8H), 3.98 (s, 2H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
24.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21].CCOC(C)=O>O1CCCC1>[OH:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
OCCOCCO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
24.4 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ice-water bath was removed
CUSTOM
Type
CUSTOM
Details
the mixture transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a clear yellow liquid
CUSTOM
Type
CUSTOM
Details
The liquid was purified by chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes 1:1
CUSTOM
Type
CUSTOM
Details
The product was isolated as a clear, gold liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OCCOCCOCC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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